4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one
Description
Properties
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-11-2-4-12(5-3-11)6-9-19(17,18)15-8-7-14-13(16)10-15/h2-6,9H,7-8,10H2,1H3,(H,14,16)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKIVBSPJLTJSS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one is a member of the sulfonylpiperazine class, which has garnered interest for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 302.38 g/mol
This compound features a piperazine ring, a sulfonyl group, and a substituted phenyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.
Antimicrobial Activity
A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, demonstrating its potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have also explored the anticancer potential of this compound. A notable study observed that treatment with varying concentrations of this compound led to a reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Efficacy Study | Evaluate antimicrobial properties | Significant inhibition of S. aureus and E. coli with MICs of 32-64 µg/mL |
| Anticancer Activity Study | Assess cytotoxic effects on cancer cells | Reduced cell viability in breast and lung cancer cells; induction of apoptosis observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core : Piperazin-2-one (a lactam form of piperazine).
- Substituents :
- Sulfonyl group at position 3.
- (E)-4-Methylstyryl group (ethenyl-linked 4-methylphenyl).
Analog 1 : (E)-1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-methoxyphenyl)prop-2-en-1-one ()
- Core : Piperazine.
- Substituents: 4-Fluorophenyl on piperazine. Cinnamoyl group (propenone) with 4-methoxyphenyl.
- Key Differences: Replaces sulfonylpiperazinone with a ketone-linked cinnamoyl group, introducing methoxy and fluorine substituents. Fluorine enhances metabolic stability, while methoxy increases lipophilicity.
Analog 2 : (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxy-phenyl)prop-2-en-1-one ()
- Core : Piperazine.
- Substituents :
- Bulky bis(4-methoxyphenyl)methyl group.
- Cinnamoyl group with ethoxy and methoxy substituents.
Analog 3 : 1,3-Benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] ()
- Core : Benzene ring.
- Substituents :
- 1,3-Dihydroxyl groups.
- (E)-4-Methylstyryl group.
- Key Differences: Lacks the piperazinone-sulfonyl framework, relying on phenolic hydroxyls for hydrogen bonding. This may enhance antioxidant activity but reduce enzymatic stability.
Physicochemical Properties
<sup>a</sup>logP values estimated using fragment-based methods.
- Key Observations :
- The target compound’s sulfonyl group and lactam ring reduce logP compared to Analog 2, suggesting better aqueous solubility.
- Analog 3’s diol groups confer high solubility but may limit membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one, and how can purity be optimized?
- Methodology : The compound’s synthesis typically involves coupling a 4-methylstyryl group to a sulfonyl-piperazinone core. A two-step procedure is advised:
Sulfonylation : React piperazin-2-one with 4-methylstyrylsulfonyl chloride under basic conditions (e.g., triethylamine in dry DCM) .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .
- Data Contradiction : Some protocols suggest microwave-assisted synthesis for faster reaction times, but this may reduce stereochemical control for the (E)-ethenyl group .
Q. How should researchers characterize the compound’s structure and confirm stereochemistry?
- Methodology :
- NMR : Key signals include a singlet for the sulfonyl group (δ ~3.2 ppm in H NMR) and doublets for the (E)-ethenyl protons (J = 16 Hz, δ ~6.8–7.2 ppm) .
- X-ray Crystallography : Resolve ambiguity in stereochemistry by growing single crystals in acetonitrile and analyzing space group symmetry (e.g., monoclinic P2/c) .
- Validation : Compare experimental IR spectra (S=O stretch ~1350 cm) with computational DFT results (B3LYP/6-311+G(d,p)) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) .
- Cytotoxicity : Perform MTT assays on HEK-293 cells at concentrations ≤100 µM to assess safety margins .
Advanced Research Questions
Q. How can computational modeling predict metabolic stability and off-target interactions?
- Methodology :
- ADMET Prediction : Use SwissADME to calculate LogP (~2.8) and assess CYP450 inhibition (e.g., CYP3A4) .
- Molecular Docking : Dock the compound into human serum albumin (PDB ID: 1AO6) to evaluate binding affinity (ΔG ≤ −8 kcal/mol suggests strong interaction) .
- Data Contradiction : Some models overestimate blood-brain barrier permeability due to the sulfonyl group’s polarity; validate with in situ perfusion studies .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodology :
- Solubility Screen : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use HPLC-UV to quantify solubility (λ = 254 nm) .
- Co-solvency Approach : For low aqueous solubility (<1 mg/mL), employ cyclodextrin complexation (e.g., HP-β-CD) to enhance bioavailability .
- Troubleshooting : Discrepancies may arise from polymorphic forms; characterize solid-state stability via DSC and PXRD .
Q. How to design a structure-activity relationship (SAR) study for optimizing potency?
- Methodology :
Analog Synthesis : Modify the 4-methylphenyl group (e.g., halogen substitution) or piperazinone ring (e.g., N-alkylation) .
Bioassay Correlation : Test analogs in enzyme inhibition assays (e.g., COX-2) and correlate IC values with Hammett σ constants for electronic effects .
- Advanced Analysis : Use QSAR models (e.g., MLR or Random Forest) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
